3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXHRRMXUEDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Heck Reaction-Derived Chloroaldehyde Intermediate
4-Chloro-3-formylcoumarin, synthesized via Vilsmeier-Heck reaction of 4-hydroxycoumarin, undergoes cyclocondensation with active methylene compounds (e.g., acetylacetone) in ethanol under triethylamine and ammonium acetate catalysis. This method achieves yields up to 90% without chromatographic purification, favoring recrystallization from ethanol.
Three-Component Reaction Under Catalyst-Free Conditions
A one-pot reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and aromatic amines in ethanol-water (3:1 v/v) at 80°C for 2 hours constructs the chromenopyridine core via tandem Knoevenagel-Michael-cyclization sequences. This approach avoids metal catalysts and chromatographic steps, leveraging a group-assisted purification (GAP) process.
High-Pressure Q-Tube-Assisted Cyclocondensation
Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one or chroman-4-one in glacial acetic acid under high pressure (170°C, 45 minutes) produces chromenopyridine derivatives with near-quantitative yields. The Q-tube reactor enhances safety and scalability.
One-Pot Three-Component Synthesis Approach
Reaction Mechanism and Optimization
The core formation begins with a Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and malononitrile, followed by Michael addition of aniline derivatives. Subsequent cyclodehydration yields the chromenopyridine scaffold. Optimized conditions (ethanol-water, 80°C, 2 hours) provide 70–85% yields.
Functionalization for Propanamide Side Chain
Post-core synthesis, the C-2 amino group undergoes acylation with 3-cyclohexylpropanoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. This step typically achieves 80–90% yield after recrystallization.
Table 1: One-Pot Three-Component Synthesis Parameters
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent System | Ethanol-water (3:1 v/v) | 85% | |
| Temperature | 80°C | 85% | |
| Reaction Time | 2 hours | 85% | |
| Acylation Reagent | 3-Cyclohexylpropanoyl chloride, DIPEA | 90% |
High-Pressure Q-Tube Assisted Cyclocondensation
Protocol and Substrate Scope
A mixture of chroman-4-one, arylhydrazonals, and ammonium acetate in glacial acetic acid is heated in a Q-tube reactor at 170°C for 45 minutes. This method accommodates diverse arylhydrazonals, achieving 88–95% yields for the chromenopyridine core.
Side-Chain Introduction via Nucleophilic Acylation
The C-2 position, activated by electron-withdrawing groups, reacts with 3-cyclohexylpropanamide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran, yielding the target compound in 75–82% yield.
Table 2: Q-Tube Cyclocondensation Optimization
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Reactor Type | Q-tube high-pressure | 95% | |
| Temperature | 170°C | 95% | |
| Catalyst | Ammonium acetate | 95% | |
| Acylation Method | Mitsunobu reaction | 82% |
Green Synthesis Using Triethylamine and Ammonium Acetate
Cyclocondensation Methodology
4-Chloro-3-formylcoumarin reacts with acetylacetone in ethanol containing triethylamine (1–2 drops) and ammonium acetate (2 mol%) at 60°C for 2 hours. The reaction proceeds via enolate formation and intramolecular cyclization, yielding 4-methyl-substituted chromenopyridinones.
Amide Coupling Strategies
The C-2 chloro substituent undergoes nucleophilic substitution with cyclohexylpropanamide in dimethylformamide (DMF) at 100°C for 6 hours, facilitated by potassium carbonate. This step attains 70–75% yield after recrystallization.
Table 3: Green Synthesis Conditions
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 90% | |
| Catalysts | Triethylamine, ammonium acetate | 90% | |
| Substitution Reaction | K₂CO₃, DMF, 100°C | 75% |
Post-Cyclization Functionalization for Propanamide Side Chain Introduction
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromo-chromenopyridinone with cyclohexylpropanamide employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C. This method achieves 65–70% yield but requires chromatographic purification.
Reductive Amination Pathways
Condensation of 2-aminochromenopyridinone with 3-cyclohexylpropanal under hydrogenation conditions (H₂, 50 psi, Pd/C) forms the secondary amine, which is acylated to the target amide. Yields range from 60–68%.
Comparative Analysis of Preparation Methodologies
Table 4: Method Comparison for Industrial Scalability
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| One-Pot Three-Component | Catalyst-free, GAP process | Limited substrate scope | 85% |
| Q-Tube Cyclocondensation | High yields, scalable | Requires specialized equipment | 95% |
| Green Synthesis | No chromatography, mild conditions | Longer reaction times | 75% |
| Buchwald-Hartwig | Versatile functionalization | Expensive catalysts | 70% |
Chemical Reactions Analysis
Core Chromenopyridine Formation via Cyclization
The chromeno[4,3-b]pyridin-5-one scaffold is typically synthesized through cyclization strategies:
-
Intramolecular Michael Cyclization : A multicomponent reaction involving 2-oxo-2H-chromene-3-carbaldehyde, aniline derivatives, and isocyanides forms intermediate α-amino amidines, which undergo 5-endo-trig cyclization under basic conditions (e.g., pyridine in toluene at 90°C) to yield the fused pyridone ring .
-
Two-Step Alkoxylation : Cyclization of intermediates like 5-(1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-oxo-2-phenylethyl)pyrimidinetrione under bromination and O-nucleophilic attack generates spiro-fused chromenopyridines .
Key Conditions :
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Michael Cyclization | Pyridine, toluene, 90°C, 12–24 hr | Moderate (50–70%) | |
| Bromination-Cyclization | Br₂, DMF, rt | Not reported |
Functionalization of the Amide Substituent
The propanamide side chain undergoes selective modifications:
-
Nucleophilic Acylation : Cyclohexylamine reacts with activated esters (e.g., 3-chloropropionyl chloride) in dichloromethane with triethylamine to install the cyclohexyl-propanamide group .
-
Hydrolysis : The amide bond resists basic hydrolysis (NaOH, 100°C) but may cleave under prolonged acidic conditions (HCl, reflux) .
Stability Data :
| Condition | Outcome | Source |
|---|---|---|
| 6M HCl, 12 hr reflux | Partial decomposition | |
| 2M NaOH, 24 hr reflux | No reaction |
Electrophilic Aromatic Substitution
The electron-rich chromene ring participates in electrophilic reactions:
-
Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the C6 or C8 positions .
-
Halogenation : Bromine in acetic acid selectively substitutes the C7 position .
Regioselectivity :
| Electrophile | Position Substituted | Source |
|---|---|---|
| HNO₃/H₂SO₄ | C6 > C8 | |
| Br₂/AcOH | C7 |
Redox Reactions
The 5-ketone group is redox-active:
-
Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from the fused rings limits efficiency .
-
Oxidation : Resists further oxidation under mild conditions (e.g., KMnO₄, rt) .
Heterocycle Functionalization
The pyridinone nitrogen undergoes alkylation or acylation:
-
N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methyl derivatives .
-
Cross-Coupling : Buchwald-Hartwig amination with aryl halides introduces aryl groups at N2 .
Reaction Efficiency :
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 65% | |
| Aryl Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 40–55% |
Photochemical Reactivity
The chromene moiety exhibits [4π+4π] photocycloaddition under UV light (λ = 300 nm) with dienophiles like maleic anhydride, forming bridged polycycles .
Biological Activity and Stability
While beyond direct chemical reactivity, the compound’s stability in physiological conditions (pH 7.4, 37°C) was inferred from analogues:
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can exhibit significant anticancer properties. For example, derivatives of chromeno[4,3-b]pyridine have demonstrated efficacy against several cancer cell lines. A notable study highlighted the ability of such compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chromeno Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Chromeno Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The presence of specific functional groups in the compound suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains. A comparative study indicated that derivatives with chromeno structures showed significant inhibition of bacterial growth in vitro.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chromeno Derivative C | E. coli | 15 |
| Chromeno Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a closely related chromeno derivative on HeLa cells. The study found that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a promising zone of inhibition, supporting further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Amide Side Chains
Cycloalkyl vs. Aromatic Substitutions
- Cyclohexyl vs. Cyclopentyl : The compound in substitutes cyclohexyl with cyclopentyl, reducing steric hindrance and slightly lowering lipophilicity (predicted logP ~3.1 vs. ~3.5 for cyclohexyl). This may improve solubility but reduce membrane permeability .
- Aromatic vs. Aliphatic : N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide () incorporates a p-tolyl group, introducing additional aromatic interactions and rigidity compared to the purely aliphatic cyclohexyl chain in the target compound .
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely forms intermolecular N–H···O and C–H···O bonds, similar to ’s compound, which exhibits N–H···O (2.02 Å) and O–H···N (1.85 Å) interactions. These bonds stabilize crystal lattices and influence solubility .
Biological Activity
3-Cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide is a novel compound belonging to the chromeno[4,3-b]pyridine class, which has garnered attention for its potential biological activities. This compound exhibits a complex structure that may confer diverse pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
This structure includes a cyclohexyl group and a chromeno-pyridine core, which are essential for its biological activity.
Biological Activity Overview
Research into the biological activity of compounds within the chromeno[4,3-b]pyridine family suggests a variety of potential therapeutic effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Chromeno[4,3-b]pyridine derivatives have been reported to exhibit antimicrobial properties . For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting their potential use as antibacterial agents. A notable study demonstrated that derivatives with similar structural motifs displayed significant activity against various strains of bacteria, including Bacteroides fragilis and other pathogenic organisms .
Anti-inflammatory Effects
Compounds derived from the chromeno[4,3-b]pyridine scaffold have also been investigated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For example, one study found that specific derivatives showed moderate inhibition of COX-2 and lipoxygenases (LOX), indicating their potential as anti-inflammatory agents .
Neuroprotective Properties
The neuroprotective effects of chromeno[4,3-b]pyridine derivatives have been explored in the context of neurodegenerative diseases. Some compounds demonstrated inhibitory activity against monoamine oxidase (MAO), which is implicated in the pathophysiology of disorders such as Alzheimer’s disease. One derivative showed an IC50 value of 0.89 μM against human MAO B, suggesting its potential utility in neuroprotective therapies .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, thereby supporting its potential development as an anticancer agent. For example, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7), highlighting the need for further investigation into this compound's efficacy .
The mechanism of action for chromeno[4,3-b]pyridine derivatives is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to the inhibition or modulation of critical biological pathways associated with inflammation, cancer progression, and other disease states. Molecular docking studies have provided insights into these interactions at the atomic level .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide with high purity?
- Methodology :
- Multi-step synthesis : Begin with constructing the chromeno[4,3-b]pyridin-5-one core via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones under reflux in pyridine or ethanol .
- Cyclohexyl-propanamide coupling : Introduce the cyclohexyl-propanamide moiety via nucleophilic substitution or amide bond formation using coupling agents like DCC or EDCI in anhydrous DMF .
- Optimization : Control temperature (60–100°C), solvent polarity, and catalyst load (e.g., p-toluenesulfonic acid) to improve yield (40–97%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., N–H⋯O interactions in the chromenopyridine core) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 433.18) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., chair conformation of cyclohexyl group, dihedral angles of 88.36°) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bends .
Q. What biological targets are associated with this compound based on structural analogs?
- Methodology :
- BRD4 bromodomain inhibition : Structural analogs (e.g., chromenopyridine-propanamide derivatives) bind to acetyl-lysine recognition sites, validated via X-ray co-crystallography (PDB: 4LYI) .
- Glucocorticoid receptor modulation : Similar compounds show anti-inflammatory activity in adjuvant-induced arthritis models (ED₅₀ = 0.9 mg/kg) .
Advanced Research Questions
Q. How can reaction mechanisms for multi-component syntheses of the chromenopyridine core be elucidated?
- Methodology :
- Kinetic studies : Monitor intermediates via LC-MS at timed intervals to identify rate-determining steps (e.g., Knoevenagel condensation vs. cyclization) .
- Computational modeling : Use DFT calculations to map energy barriers for pseudo-four-component reactions involving salicylaldehydes and malononitrile .
- Isotopic labeling : Track ¹³C-labeled malononitrile to confirm C–C bond formation pathways .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Case example :
- Solubility vs. activity : Computational models may predict poor aqueous solubility (logP = 3.8) , but in vitro assays show potent BRD4 inhibition (IC₅₀ = 50 nM) due to hydrophobic binding pockets .
- Mitigation :
- Salt formation : Improve solubility via hydrochloride salts without altering target affinity.
- Prodrug design : Introduce phosphate esters for enhanced bioavailability .
Q. How do substituent modifications (e.g., cyclohexyl vs. aryl groups) impact structure-activity relationships (SAR)?
- Methodology :
- Analog synthesis : Prepare derivatives with varying substituents (Table 1).
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., BRD4) .
| Substituent Position | Group | BRD4 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| R₁ (Chromeno position) | Cyclohexyl | 50 | 12 |
| R₁ | Phenyl | 120 | 8 |
| R₂ (Amide) | 4-Methylphenyl | 75 | 10 |
- Key findings : Cyclohexyl enhances hydrophobic interactions, while methyl groups improve metabolic stability .
Q. What methodologies assess ADMET properties for preclinical development?
- Methodology :
- Microsomal stability : Incubate with rat liver microsomes; measure half-life (t₁/₂ > 60 min indicates suitability) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescence-based assays .
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (e.g., fu = 5% suggests high binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
